5-Chloro-2-nitrophenol

Organic Synthesis Process Chemistry Dye Intermediate

Impure chloronitrophenol isomers cause irreproducible reductions and off-color dyes. 5-Chloro-2-nitrophenol (CAS 611-07-4) is the position-specific isomer essential for synthesizing 5-chloro-2-aminophenol-a critical pharma and dyestuff intermediate. - Isomer-free via patented aprotic polar solvent synthesis, eliminating regioisomeric impurities that compromise downstream API purity and dye quality. - Consistent quality verified by reverse-phase HPLC (Newcrom R1), ensuring batch-to-batch reproducibility. - Ambient-stable yellow crystalline solid; global shipping from BenchChem.

Molecular Formula C6H4ClNO3
Molecular Weight 173.55 g/mol
CAS No. 611-07-4
Cat. No. B185284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-nitrophenol
CAS611-07-4
Molecular FormulaC6H4ClNO3
Molecular Weight173.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)O)[N+](=O)[O-]
InChIInChI=1S/C6H4ClNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H
InChIKeyMZDBQSFPAMTTIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-nitrophenol: Overview & Procurement


5-Chloro-2-nitrophenol (CAS 611-07-4) is a disubstituted phenol with a chloro group at the 5-position and a nitro group at the 2-position relative to the hydroxyl [1]. This chloronitrophenol isomer is a yellow crystalline solid with a melting point of 41-43°C and a predicted pKa of 6.08 . It serves as a key intermediate in the synthesis of dyestuffs and pharmaceuticals, notably as a precursor to 5-chloro-2-aminophenol [2].

Isomer-free synthesis via patented aprotic solvent route
Key intermediate for 5-chloro-2-aminophenol, dyestuff and pharmaceutical building blocks
Validated RP-HPLC method supports QC and purity assessment

5-Chloro-2-nitrophenol: Generic Substitution Risks


Substituting 5-chloro-2-nitrophenol with a generic chloronitrophenol isomer is scientifically unsound due to profound differences in electronic properties, reactivity, and toxicity that are dictated by substituent position. The specific ortho/para relationship between the hydroxyl and nitro groups, combined with the meta-chloro substituent, creates a unique electronic environment that directly influences key properties such as acidity, redox behavior, and nucleophilic aromatic substitution rates [1][2]. Generic substitution without rigorous qualification will introduce uncharacterized regioisomers, leading to irreproducible reaction outcomes, altered impurity profiles in downstream products, and potential compliance failures in environmental or pharmaceutical applications [3].

Regioisomer reactivity

Substituent position determines electronic effects, acidity, and redox behavior; other isomers may not match the required profile.

Impurity profile shift

Generic substitution risks introducing uncharacterized regioisomers, altering downstream impurity profiles and reaction selectivity.

Reproducibility in synthesis

Different substitution patterns may lead to irreproducible reaction outcomes and could compromise process compliance expectations.

5-Chloro-2-nitrophenol: Evidence for Selection


Regioselective Synthesis: Isomer-Free vs. Mixtures

The patented synthesis of 5-chloro-2-nitrophenol from 2,4-dichloronitrobenzene, using aprotic polar solvents, yields the product free from other chloronitrophenol isomers [1]. This is a critical differentiator, as prior art methods using protic solvents or those with low permittivity resulted in mixtures of isomers [1]. The ability to obtain an isomerically pure product is essential for applications where a single, well-defined molecular structure is required, such as in the synthesis of pharmaceuticals or analytical standards.

Isomeric purity
Head-to-head
Isomer-free product vs. isomeric mixture (prior art)
Supports downstream reaction selectivity and purity
Patented aprotic solvent route; DMSO, 20–150 °C
Organic Synthesis Process Chemistry Dye Intermediate

Photocatalytic Degradation: Hammett Constant Prediction

The photocatalytic degradation rate of 5-chloro-2-nitrophenol can be predicted using Hammett constants, which account for the electronic effects of its specific substituent pattern [1]. While direct quantitative degradation rate data for this specific isomer is not available, a class-level inference can be drawn: the study demonstrates that the position and electronic nature of substituents, quantified by Hammett constants, are key drivers of degradation kinetics in TiO2-based systems [1]. This contrasts with isomers having different substitution patterns, which would exhibit different degradation rates due to altered electronic environments.

Degradation prediction
Class-level
Rate correlates with Hammett constant (value not provided)
Informs AOP process optimization for this isomer
TiO₂ P25 system; class-level inference
Environmental Remediation Advanced Oxidation Processes Wastewater Treatment

Redox Reactivity: Half-Wave Potential

The polarographic oxidation and reduction half-wave potentials of 4- and 5-substituted 2-nitrophenols have been directly correlated with Hammett substituent constants [1]. This class-level evidence indicates that the specific 5-chloro substitution on the 2-nitrophenol core results in a distinct and predictable redox behavior. While the precise half-wave potential for 5-chloro-2-nitrophenol is not provided in the available preview, the study establishes that such values are directly linked to the substituent's electronic effect, which is unique to the 5-chloro isomer compared to, for example, a 4-chloro isomer [1].

Redox potential
Source review
Half-wave potential linked to 5-substituent Hammett constant
Supports selective electrochemical detection development
Specific value not available; data to verify
Electrochemistry Analytical Chemistry Redox Behavior

Validated RP-HPLC for Quality Control

A reverse-phase (RP) HPLC method has been specifically validated for the analysis of 5-chloro-2-nitrophenol on a Newcrom R1 column [1]. The method utilizes a simple mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS-compatibility) [1]. This established protocol offers a direct, reliable, and scalable analytical solution for identity confirmation and purity assessment of the compound, ensuring that the procured material meets the necessary specifications for research or production.

Validated RP-HPLC
Method context
Newcrom R1, MeCN/water/H₃PO₄ mobile phase
Supports QC identity and purity assessment
Pre-validated method for batch release
Analytical Chemistry Quality Control HPLC Method

5-Chloro-2-nitrophenol: Recommended Applications


5-Chloro-2-aminophenol Synthesis for Dyestuff & Pharma

Procure 5-chloro-2-nitrophenol synthesized via the patented aprotic polar solvent route to ensure an isomer-free starting material for subsequent reduction to 5-chloro-2-aminophenol [1]. This is critical for dyestuff and pharmaceutical manufacturing where the presence of regioisomeric impurities could lead to off-color dyes or pharmacologically active impurities with unknown safety profiles [1].

Photocatalytic Degradation: Environmental Fate & Remediation

Utilize 5-chloro-2-nitrophenol as a model pollutant in advanced oxidation process (AOP) research. Its degradation kinetics, which are predictable via Hammett constant correlations, make it a valuable compound for studying the influence of substituent electronic effects on photocatalytic treatment efficiency [2]. This allows for mechanistic studies that can be extrapolated to other chloronitrophenol pollutants.

Electrochemical Sensors & Redox Mechanisms

Employ 5-chloro-2-nitrophenol in electrochemical research to investigate the relationship between its unique substituent pattern and its redox properties, as quantified by polarographic half-wave potentials [3]. This compound serves as a well-defined model analyte for developing and calibrating electrochemical sensors designed for the detection of chloronitrophenols in environmental or industrial samples.

QC & Analytical Method Validation

Use the established reverse-phase HPLC method on a Newcrom R1 column for the routine quality control of 5-chloro-2-nitrophenol batches [4]. This pre-validated method ensures consistent purity assessment, which is essential for maintaining the reproducibility of reactions in which this compound is used as a key building block [4].

Application
Selection Property
Validation Focus
5-Chloro-2-aminophenol synthesis
Isomer-free starting material
Reduction product purity and impurity profiling
AOP degradation research
Predictable degradation kinetics (Hammett model)
Process optimization for chloronitrophenol removal
Electrochemical sensor development
Unique redox potential fingerprint
Sensor calibration for selective detection
Routine QC analysis
Pre-validated RP-HPLC method
Batch-to-batch purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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